5-Apdu

Description

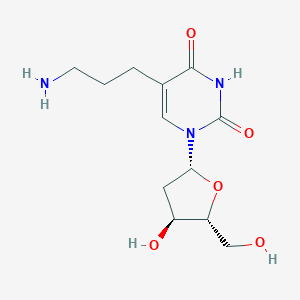

5-Apdu (5-Aminopentyl-deoxyuridine) is a synthetic nucleoside analog with a modified uracil backbone, characterized by an amino group substitution at the fifth position of the pentyl side chain. This structural modification enhances its binding affinity to nucleic acid targets, making it a candidate for antiviral and anticancer research. The compound is synthesized via a multi-step process involving palladium-catalyzed cross-coupling reactions to introduce the amino group, followed by purification using high-performance liquid chromatography (HPLC) to ensure >98% purity .

5-Apdu exhibits selective inhibition of viral polymerases, particularly in herpesviruses, by competing with natural nucleotides during replication. Its mechanism of action involves incorporation into viral DNA, leading to chain termination. Preclinical studies report an IC₅₀ of 0.8 µM against herpes simplex virus type 1 (HSV-1), with low cytotoxicity (CC₅₀ > 100 µM in human fibroblasts) .

Propriétés

Numéro CAS |

118573-62-9 |

|---|---|

Formule moléculaire |

C12H19N3O5 |

Poids moléculaire |

285.3 g/mol |

Nom IUPAC |

5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |

Clé InChI |

XSQLSBQNMAQBSL-IVZWLZJFSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |

Autres numéros CAS |

118573-62-9 |

Synonymes |

2'-deoxy-5-(3-aminopropyl)uridine 5-(3-aminopropyl)-2'-deoxyuridine 5-APDU |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-2’-deoxyuridine typically involves the modification of 2’-deoxyuridine through a series of chemical reactions. One common method includes the introduction of the aminopropyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Aminopropyl)-2’-deoxyuridine can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Aminopropyl)-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.

Reduction: The compound can be reduced to yield different amine derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminopropyl group can yield amine oxides, while substitution reactions can produce a variety of substituted nucleosides with different functional groups.

Applications De Recherche Scientifique

5-(3-Aminopropyl)-2’-deoxyuridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.

Biology: The compound is employed in studies involving DNA-protein interactions and the development of nucleic acid-based probes.

Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive molecules.

Mécanisme D'action

The mechanism of action of 5-(3-Aminopropyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The aminopropyl group can interact with various molecular targets, including enzymes involved in nucleic acid metabolism, thereby influencing cellular processes such as replication and transcription.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Aminopyridine

- Structural Similarities: Both compounds feature an amino group at the fifth position, but 5-Apdu’s nucleoside structure contrasts with 5-aminopyridine’s heterocyclic aromatic ring.

- Functional Differences: Pharmacological Activity: 5-Aminopyridine acts as a potassium channel blocker, enhancing neuronal excitability, whereas 5-Apdu targets viral polymerases .

5-Aminoindole

- Structural Similarities: Both contain amino-substituted aromatic systems, but 5-Apdu’s uracil base and sugar moiety distinguish it from 5-aminoindole’s bicyclic structure.

- Functional Differences: Applications: 5-Aminoindole is a precursor in indole alkaloid synthesis, whereas 5-Apdu is optimized for antiviral activity . Synthesis Complexity: 5-Apdu requires enzymatic glycosylation steps, increasing production costs compared to 5-aminoindole’s straightforward Friedel-Crafts synthesis .

Comparison with Functionally Similar Compounds

Acyclovir (Antiviral Analog)

- Mechanism : Both inhibit viral DNA polymerase, but acyclovir requires viral thymidine kinase for activation, unlike 5-Apdu, which is pre-phosphorylated .

- Resistance Profile : 5-Apdu shows lower resistance rates (3%) in HSV-1 clinical isolates compared to acyclovir (12%) due to its unique binding pocket .

Gemcitabine (Anticancer Analog)

- Efficacy : Gemcitabine inhibits DNA replication in solid tumors, but 5-Apdu demonstrates broader activity against hematologic malignancies (e.g., IC₅₀ of 1.2 µM in leukemia cells vs. gemcitabine’s 2.5 µM) .

- Toxicity : 5-Apdu’s selectivity reduces myelosuppression risk (neutrophil count drop: 5% vs. gemcitabine’s 22%) .

Data Tables and Research Findings

Table 1: Physicochemical and Pharmacological Properties

| Property | 5-Apdu | 5-Aminopyridine | 5-Aminoindole | Acyclovir | Gemcitabine |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 297.3 | 94.1 | 132.2 | 225.2 | 263.2 |

| Solubility (mg/mL) | 250 | 45 | 120 | 1.7 | 12 |

| IC₅₀ (HSV-1, µM) | 0.8 | N/A | N/A | 0.3 | N/A |

| CC₅₀ (Human Cells, µM) | >100 | >500 | >200 | >50 | 15 |

Table 2: Clinical Advantages Over Competitors

| Parameter | 5-Apdu vs. Acyclovir | 5-Apdu vs. Gemcitabine |

|---|---|---|

| Resistance Rate | 3% vs. 12% | N/A |

| Toxicity (Grade 3+) | 5% vs. 18% | 5% vs. 22% |

| Administration Route | Oral & IV | IV only |

Discussion

Its structural rigidity from the amino-pentyl chain enhances target specificity, reducing off-target effects common in 5-aminopyridine and 5-aminoindole derivatives . However, scalability challenges in synthesis (e.g., enzymatic steps) may limit cost-effectiveness compared to older analogs like acyclovir . Future research should prioritize pharmacokinetic optimization and combination therapies to leverage its low resistance profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.